molecular formula C11H16N4 B2650070 5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile CAS No. 311331-49-4

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2650070
CAS No.: 311331-49-4
M. Wt: 204.277
InChI Key: XWANTEITKIFQDI-UHFFFAOYSA-N
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Description

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a cyclohexylmethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with a suitable nitrile derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile is unique due to its cyclohexylmethyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of various substituents. The characterization of the compound is often confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) .

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have been shown to exhibit significant inhibitory effects against various cancer cell lines. A representative pyrazole derivative demonstrated nanomolar activities against fibroblast growth factor receptors (FGFRs), crucial targets in cancer therapy .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundTargetIC50 (nM)Cell Line
This compoundFGFR1TBDTBD
5-Amino-1H-pyrazole-4-carboxamideFGFR241SNU-16
5-Amino-1H-pyrazole-4-carboxamideFGFR399KATO III

Note: TBD = To Be Determined

Inhibition of Enzymatic Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, some studies suggest that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were evaluated for their anticancer activity against lung and gastric cancer cell lines. The results indicated that certain substitutions at the pyrazole ring significantly enhanced cytotoxicity, suggesting that modifications to the cyclohexylmethyl group could optimize therapeutic efficacy .

Case Study 2: Agricultural Applications

Another area of research focuses on the application of pyrazole derivatives in crop protection. The synthesis of various 5-amino-1H-pyrazole derivatives has shown promise as effective herbicides and fungicides. The selectivity and efficiency of these compounds make them suitable candidates for further development in agricultural chemistry .

Properties

IUPAC Name

5-amino-1-(cyclohexylmethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h7,9H,1-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWANTEITKIFQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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